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Compound of Interest

Compound Name: Methyl pentafluorobenzoate

Cat. No.: B1297732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl pentafluorobenzoate (C₈H₃F₅O₂), a crucial building block in the synthesis of

fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, presented with detailed experimental protocols and data

analysis.

Molecular and Chemical Properties
Methyl pentafluorobenzoate is a colorless to almost colorless clear liquid with a molecular

weight of 226.10 g/mol .[1][3] Its structure consists of a pentafluorinated benzene ring attached

to a methyl ester group.
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Property Value Reference

Molecular Formula C₈H₃F₅O₂ [3]

Molecular Weight 226.10 g/mol [3]

CAS Number 36629-42-2 [3]

Appearance
Colorless to almost colorless

clear liquid
[1]

Density 1.532 g/mL at 25 °C

Refractive Index n20/D 1.431

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] For

methyl pentafluorobenzoate, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl pentafluorobenzoate is characterized by a single peak

corresponding to the methyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 s 3H -OCH₃

Note: The exact chemical shift can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (δ) ppm Assignment

~52.5 -OCH₃

~108 C-COOCH₃

~136-145 (multiplets) C₂-C₆ (Aromatic carbons bonded to fluorine)

~158 C=O

Note: The signals for the fluorinated aromatic carbons appear as complex multiplets due to C-F

coupling.

¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for characterizing fluorinated compounds, offering a wide chemical shift

range and high sensitivity.[5] The spectrum of methyl pentafluorobenzoate shows three

distinct signals for the ortho, meta, and para fluorine atoms.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ -140 m 2F F₂ (ortho)

~ -155 t 1F F₄ (para)

~ -162 m 2F F₃ (meta)

Note: Chemical shifts are referenced to CFCl₃.[6] The multiplicities arise from F-F coupling.

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organic compound like methyl
pentafluorobenzoate is as follows:[4]

Sample Preparation: Dissolve 5-10 mg of methyl pentafluorobenzoate in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.[7]
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[7]

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H, ¹³C, and ¹⁹F NMR

spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a

proton-decoupled sequence is typically used to simplify the spectrum. For quantitative ¹⁹F

NMR, a longer relaxation delay may be necessary.[5]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[8]

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Weak C-H stretch (methyl)

~1740 Strong C=O stretch (ester)

~1650, 1520, 1500 Strong C=C stretch (aromatic ring)

~1300 Strong C-O stretch (ester)

~1000 Strong C-F stretch

Source: Sigma-Aldrich Co. LLC.[9]

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like methyl
pentafluorobenzoate is the thin film method:[10]

Sample Preparation: Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr), which are transparent to IR radiation.[11]

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.
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Background Scan: Run a background spectrum of the empty salt plates.

Sample Scan: Run the spectrum of the sample. The instrument software will automatically

subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[12] The electron ionization (EI) mass spectrum of methyl pentafluorobenzoate provides

information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

226 100 [M]⁺ (Molecular ion)

195 ~80 [M - OCH₃]⁺

167 ~40 [C₆F₅]⁺

145 ~20 [M - COOCH₃ - F]⁺

Source: NIST Mass Spectrometry Data Center.[3]

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:[13][14]

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion

source of the mass spectrometer, where it is vaporized.[14]

Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing the

ejection of an electron and the formation of a radical cation (molecular ion).[14]

Fragmentation: The molecular ion, being energetically unstable, may fragment into smaller

ions and neutral species.[13]
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Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio using a mass analyzer (e.g., a magnetic sector or a quadrupole).[13]

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like methyl pentafluorobenzoate.
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Caption: A logical workflow for the elucidation of molecular structure using various

spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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